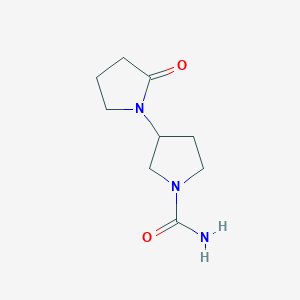

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-9(14)11-5-3-7(6-11)12-4-1-2-8(12)13/h7H,1-6H2,(H2,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNKQFRLPCUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCN(C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-one to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .

Chemical Reactions Analysis

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound’s closest analogs, as identified in the evidence, include pyrrolidine derivatives with ester or substituted alkyl groups. A detailed comparison is provided below:

Pharmacokinetic and Physicochemical Properties

- Carboxamide vs. This may improve aqueous solubility but reduce blood-brain barrier (BBB) penetration relative to lipophilic esters .

- Lactam Stability : The 2-oxopyrrolidinyl group in all compounds contributes to conformational rigidity, which may enhance binding affinity but could also increase susceptibility to hydrolysis in acidic environments.

Biological Activity

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide, a compound featuring a pyrrolidine core, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates the presence of two nitrogen atoms and two oxygen atoms, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against Gram-positive bacteria and fungi.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study utilizing A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects at concentrations around 100 µM. The viability post-treatment was assessed using MTT assays, revealing structure-dependent activity among various derivatives.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% | 75 |

| Cisplatin (control) | 30% | 10 |

These results indicate that while the compound exhibits promising anticancer properties, it requires further optimization for enhanced potency.

Antimicrobial Activity

The compound has shown activity against several pathogenic strains. In vitro studies indicated effective inhibition of bacterial growth in certain Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in combination therapies. When used alongside established chemotherapeutics like doxorubicin, it enhanced the overall cytotoxic effect on resistant cancer cell lines. This suggests a potential role in overcoming drug resistance.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was observed to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide, and how can researchers optimize yield and purity?

- Methodology : The compound is typically synthesized via multi-step protocols involving pyrrolidinone and pyrrolidine scaffolds. For example, parallel solution-phase synthesis (as seen in pyrrolidine-carboxamide derivatives) can be adapted, starting with functionalization of the pyrrolidin-2-one core followed by coupling reactions . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via chromatography or crystallization. Purity validation should employ HPLC or LC-MS, referencing impurity standards (e.g., EP-grade impurities like 2-(2-Oxopyrrolidin-1-yl)butanoic acid) to identify byproducts .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology : Follow TCI America’s safety guidelines for pyrrolidine derivatives: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid prolonged skin/air exposure. Storage requires anhydrous conditions at 2–8°C in amber vials to prevent hydrolysis or photodegradation. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) is recommended to assess degradation pathways .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the pyrrolidinone and carboxamide moieties. Compare chemical shifts with analogs (e.g., piracetam derivatives) .

- FTIR : Validate carbonyl stretches (1650–1750 cm) for lactam and carboxamide groups .

- HPLC/LC-MS : Employ C18 columns with UV detection (210–254 nm) and ESI-MS for purity assessment. Cross-reference retention times with certified reference materials .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s quantum chemical reaction path searches. This predicts feasible synthetic routes and identifies intermediates. Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., enzymes in CNS disorders) to prioritize candidates for synthesis .

Q. What statistical experimental design (DoE) approaches are optimal for optimizing reaction conditions?

- Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to evaluate key variables (catalyst loading, solvent polarity, temperature). For example, a 3 factorial design reduces the number of experiments while quantifying interactions between parameters. Response surface methodology (RSM) then identifies optimal conditions for yield and selectivity .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC values across assays)?

- Methodology :

- Assay Validation : Ensure consistency in assay protocols (e.g., cell lines, incubation times, controls). For CNS activity, compare results across in vitro (e.g., receptor binding) and in vivo models (e.g., rodent seizure thresholds) .

- Meta-Analysis : Use tools like Prism or R to aggregate data, assess variability (ANOVA), and identify outliers. Cross-validate findings with structural analogs (e.g., levocetirizine derivatives) to isolate structure-activity relationships .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy). Adhere to CRDC guidelines for reactor design (e.g., continuous-flow systems) to enhance reproducibility. Statistical process control (SPC) charts can track critical quality attributes (CQAs) like particle size and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.